

Application Notes and Protocols for Radiolabeling Fluopipamine for PET Imaging

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Compound of Interest

Compound Name: *Fluopipamine*

Cat. No.: *B5048541*

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Introduction

Fluopipamine is a potent and selective dopamine D₂/D₃ receptor antagonist that holds promise as a positron emission tomography (PET) imaging agent for studying neuropsychiatric disorders. Radiolabeling **Fluopipamine** with fluorine-18 (¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for the *in vivo* visualization and quantification of D₂/D₃ receptor density and occupancy in the brain. This document provides detailed, albeit proposed, application notes and protocols for the radiosynthesis of ¹⁸F]Fluopipamine, based on established methods for structurally similar benzamide derivatives. Additionally, it outlines the relevant dopamine D₂/D₃ signaling pathways.

Quantitative Data Summary

As a specific radiosynthesis for ¹⁸F]Fluopipamine has not been published, the following table presents typical quantitative data for the radiosynthesis of a structurally related benzamide PET tracer, ¹⁸F]Fallypride, which can serve as a benchmark for the proposed ¹⁸F]Fluopipamine synthesis.

Parameter	Typical Value for [¹⁸ F]Fallypride	Target Value for [¹⁸ F]Fluopipamine
Radiochemical Yield (RCY)	25-40% (decay-corrected)	> 20%
Molar Activity (A _m)	185-370 GBq/μmol (5-10 Ci/ μmol)	> 100 GBq/μmol
Radiochemical Purity (RCP)	> 98%	> 98%
Total Synthesis Time	60-90 minutes	< 90 minutes

Proposed Experimental Protocol: Radiolabeling of [¹⁸F]Fluopipamine

Disclaimer: The following protocol is a proposed method based on the well-established radiosynthesis of similar benzamide D2/D3 receptor ligands, such as [¹⁸F]Fallypride. Optimization will be necessary to achieve desired yields and purity for [¹⁸F]Fluopipamine.

Materials and Reagents

- Tosyl-precursor of **Fluopipamine** (N-((1-(3-fluoropropyl)piperidin-4-yl)methyl)-5-tosyl-2,3-dimethoxybenzamide)
- [¹⁸F]Fluoride (produced via ¹⁸O(p,n)¹⁸F reaction)
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous, HPLC grade)
- Dimethylsulfoxide (DMSO, anhydrous)
- Water for Injection (WFI)
- Sterile filters (0.22 μm)
- Sep-Pak C18 and Alumina N cartridges

- HPLC system (preparative and analytical) with a C18 column and a radioactivity detector
- Solvents for HPLC (e.g., acetonitrile, water, triethylamine)

Automated Radiosynthesis Procedure

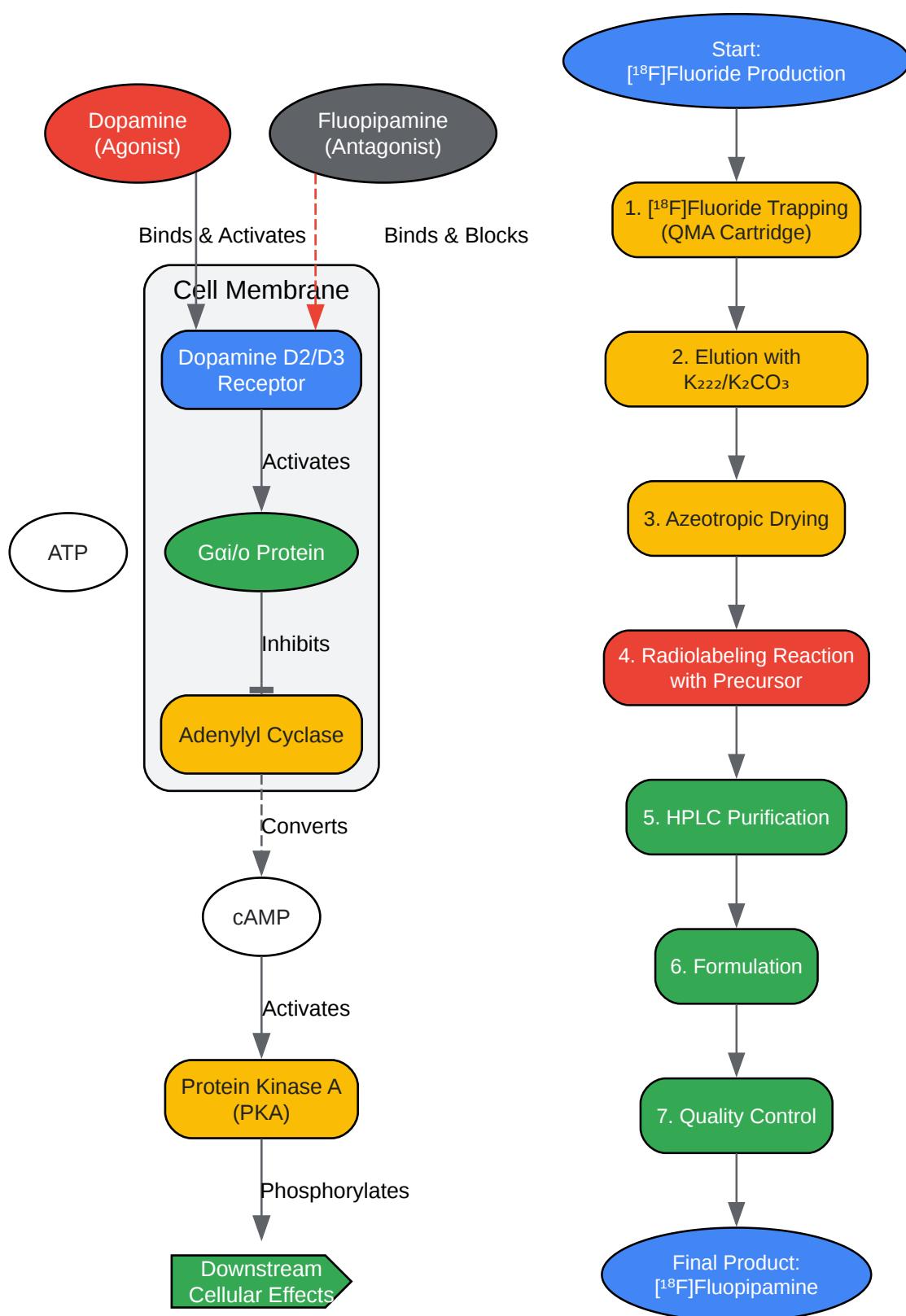
- $[^{18}\text{F}]$ Fluoride Trapping and Elution:
 - Aqueous $[^{18}\text{F}]$ fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
 - The trapped $[^{18}\text{F}]$ fluoride is eluted into the reaction vessel using a solution of K_{222} (5 mg in 1 mL acetonitrile) and K_2CO_3 (1 mg in 0.5 mL WFI).
- Azeotropic Drying:
 - The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to ensure an anhydrous reaction environment. This step is typically repeated with the addition of anhydrous acetonitrile.
- Radiolabeling Reaction:
 - The tosyl-precursor of **Fluopipamine** (2-5 mg) dissolved in anhydrous DMSO (0.5-1 mL) is added to the dried $[^{18}\text{F}]$ fluoride/ K_{222} / K_2CO_3 complex.
 - The reaction mixture is heated at 120-140 °C for 10-15 minutes.
- Purification:
 - The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column.
 - The fraction corresponding to $[^{18}\text{F}]$ **Fluopipamine** is collected.
 - The collected fraction is diluted with WFI and passed through a C18 Sep-Pak cartridge to trap the product.
 - The cartridge is washed with WFI to remove residual HPLC solvents.

- The final product is eluted from the C18 cartridge with a small volume of ethanol and then formulated in sterile saline for injection.
- Quality Control:
 - Radiochemical Purity and Identity: Determined by analytical HPLC, comparing the retention time with a non-radioactive **Fluopipamine** standard.
 - Molar Activity: Calculated from the total radioactivity and the quantified mass of **Fluopipamine** in the final product.
 - Residual Solvents: Analyzed by gas chromatography (GC).
 - pH and Sterility: Standard quality control tests for radiopharmaceuticals.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the G_{ai/o} family of G proteins.^[1] Activation of these receptors by dopamine or agonists leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).^{[2][3]} This initiates a signaling cascade that modulates neuronal activity. Antagonists like **Fluopipamine** block these receptors, thereby inhibiting the downstream signaling.

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